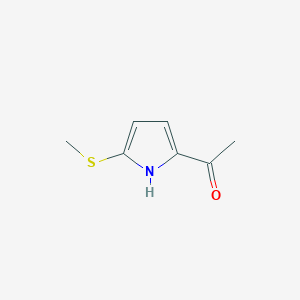
Probursin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Probursin is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic molecule that is used as a tool to investigate the mechanisms of various biological processes. Probursin is a versatile compound that can be used in a variety of ways to study different aspects of cellular function. In
Mécanisme D'action
Probursin works by binding to specific proteins or enzymes in cells. This binding can either activate or inhibit the function of the protein or enzyme, depending on the specific target. The mechanism of action of Probursin is complex and varies depending on the target protein or enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Probursin are also dependent on the specific target protein or enzyme. In general, Probursin can alter cellular function by affecting protein-protein interactions, enzyme activity, and cellular signaling pathways. It can also affect gene expression and protein synthesis, leading to changes in cellular phenotype.
Avantages Et Limitations Des Expériences En Laboratoire
Probursin has several advantages for lab experiments. It is a versatile tool that can be used to study a wide range of cellular processes. It is also relatively easy to use and can be incorporated into many different experimental protocols. However, there are also some limitations to the use of Probursin. It can be expensive to synthesize, and its effects on cellular function can be difficult to interpret.
Orientations Futures
There are many future directions for the use of Probursin in scientific research. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the identification of new target proteins and enzymes that can be studied using Probursin. Additionally, there is potential for the development of new applications for Probursin in drug discovery research. Overall, the future of Probursin in scientific research is promising, and it will likely continue to be an important tool for investigating cellular function.
Méthodes De Synthèse
Probursin is synthesized through a series of chemical reactions. The starting material is 2,3-dichlorobenzoyl chloride, which is reacted with diethylamine to form an intermediate product. This intermediate is then treated with sodium hydride to form the final product, Probursin. The synthesis of Probursin is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Probursin has a wide range of scientific research applications. It is commonly used as a tool to investigate the mechanisms of various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways. Probursin can also be used to study the effects of small molecules on cellular function. It is particularly useful in drug discovery research, where it can be used to screen potential drug candidates for their ability to interact with specific cellular targets.
Propriétés
Numéro CAS |
126741-07-9 |
|---|---|
Nom du produit |
Probursin |
Formule moléculaire |
C84H129N29O16 |
Poids moléculaire |
1801.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C84H129N29O16/c1-49(114)69(112-75(122)59(27-11-14-34-86)105-77(124)64(42-52-44-99-56-25-9-8-24-54(52)56)110-76(123)63(41-51-22-6-3-7-23-51)109-70(117)55(88)40-50-20-4-2-5-21-50)79(126)107-61(28-12-15-35-87)80(127)113-39-19-32-66(113)78(125)106-60(30-17-37-97-83(91)92)73(120)104-58(26-10-13-33-85)74(121)111-65(43-53-45-95-48-102-53)71(118)101-46-67(115)100-47-68(116)103-57(29-16-36-96-82(89)90)72(119)108-62(81(128)129)31-18-38-98-84(93)94/h2-9,20-25,44-45,48-49,53,55,57-66,69,99,114H,10-19,26-43,46-47,85-88H2,1H3,(H,100,115)(H,101,118)(H,103,116)(H,104,120)(H,105,124)(H,106,125)(H,107,126)(H,108,119)(H,109,117)(H,110,123)(H,111,121)(H,112,122)(H,128,129)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98)/t49-,53?,55+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,69+/m1/s1 |
Clé InChI |
BKMKDENTSMDHRF-LLCYQMDISA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2C=NC=N2)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC6=CC=CC=C6)N)O |
SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=CC=C6)N)O |
SMILES canonique |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=CC=C6)N)O |
Séquence |
FFWKTKPRKXGGRR |
Synonymes |
ursin precursor probursin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




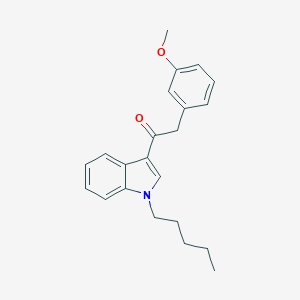

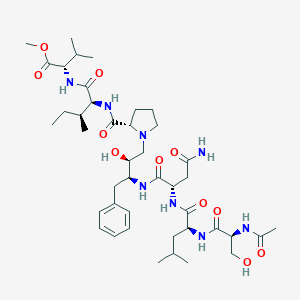

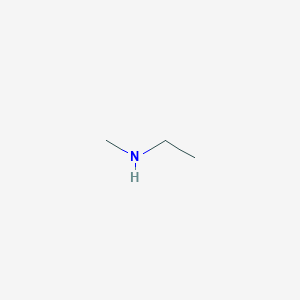
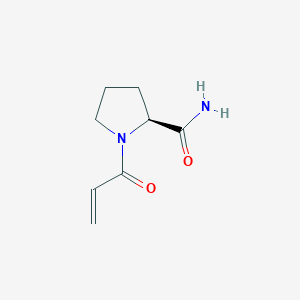


![(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B141343.png)


